molecular formula C6H4F3IN2O2 B2737040 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1856032-48-8

4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2737040
CAS No.: 1856032-48-8
M. Wt: 320.01
InChI Key: UFLSJMPKEHMZKC-UHFFFAOYSA-N
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Description

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by an iodine substituent at the 4-position, a trifluoroethyl group at the 1-position, and a carboxylic acid functional group at the 3-position of the pyrazole ring. This compound combines the electronic effects of fluorine and iodine, making it a unique candidate for pharmaceutical and materials science applications. Its synthesis likely involves iodonium salt chemistry, as demonstrated in related trifluoroethylation reactions .

Properties

IUPAC Name

4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-1-3(10)4(11-12)5(13)14/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLSJMPKEHMZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-iodo-pyrazole with trifluoroethyl triflate in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours . Industrial production methods may involve scaling up this reaction with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like cesium carbonate, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid exhibits potential anticancer properties. Studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, its interaction with cyclin-dependent kinases (CDKs) has been documented, suggesting a mechanism for halting cancer cell cycle progression.

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This property could make it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity : Preliminary studies suggest that this pyrazole derivative may possess antimicrobial properties. Its efficacy against various bacterial strains has been evaluated, indicating potential use in treating infections .

Agrochemical Applications

The compound's lipophilicity due to the trifluoroethyl group enhances its ability to penetrate plant membranes, making it suitable for use as a pesticide or herbicide. Research has demonstrated its effectiveness in controlling certain pests and pathogens in agricultural settings .

Material Science Applications

In material science, this compound is being explored for its potential use in creating advanced materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and coatings that require enhanced thermal stability and chemical resistance .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes.
  • Introduction of the Iodine Atom : Employing iodine reagents during the synthetic pathway.
  • Carboxylation : Using carbon dioxide or carboxylic acid derivatives to introduce the carboxyl group.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through CDK inhibition .
  • Anti-inflammatory Research : A study evaluating its effects on inflammatory markers showed significant reductions in cytokine levels in animal models of inflammation .
  • Agricultural Field Trials : Field tests indicated that formulations containing this compound effectively reduced pest populations without harming beneficial insects .

Mechanism of Action

The mechanism of action of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

2-[4-Iodo-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Acetic Acid (CAS 1823464-84-1)
  • Structure : Features a trifluoromethyl (-CF₃) group at the 3-position and an acetic acid side chain at the 1-position.
  • Key Differences :
    • The trifluoromethyl group is smaller and more electron-withdrawing than the trifluoroethyl (-CH₂CF₃) group in the target compound.
    • The acetic acid side chain may enhance solubility but reduces steric bulk compared to the trifluoroethyl substituent.
1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid (CAS 113100-53-1)
  • Structure : Contains a methyl group at the 1-position and a trifluoromethyl group at the 3-position.
  • Lack of iodine limits its utility in radiolabeling or heavy atom-based crystallography.
  • Applications : Used as a building block in agrochemicals and pharmaceuticals due to its metabolic stability .
4-Chloro-1-((2,2,2-Trifluoroethoxy)Methyl)-1H-Pyrazole-3-Carboxylic Acid (CAS 1172300-30-9)
  • Structure : Substituted with a chloro group at the 4-position and a trifluoroethoxymethyl group at the 1-position.
  • The trifluoroethoxymethyl group introduces ether functionality, enhancing solubility but altering steric effects.
  • Applications: Potential use in prodrug formulations due to its hydrolytically stable ether linkage .

Functional Group Modifications

4-Iodo-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-3-Carboxaldehyde
  • Structure : Replaces the carboxylic acid with an aldehyde group.
  • Key Differences :
    • The aldehyde group enables Schiff base formation or reductive amination, broadening derivatization pathways.
    • Reduced acidity compared to the carboxylic acid analog impacts solubility and metal coordination.
  • Applications : Intermediate in synthesizing heterocyclic compounds for drug discovery .
2-[4-Iodo-3-(Methoxycarbonyl)-1H-Pyrazol-1-yl]Acetic Acid (CAS 1354705-49-9)
  • Structure : Contains a methyl ester at the 3-position and an acetic acid side chain.
  • Key Differences: The ester group masks the carboxylic acid’s acidity, improving cell permeability.
  • Applications : Used in polymer chemistry and as a protease inhibitor precursor .

Electronic and Physicochemical Properties

Property Target Compound Trifluoromethyl Analog Chloro Analog
Molecular Weight ~328.02 g/mol ~310.05 g/mol ~258.58 g/mol
LogP (Estimated) 2.1–2.5 1.8–2.2 1.5–1.9
Halogen Bonding Potential High (Iodine) Moderate (Trifluoromethyl) Low (Chlorine)
Metabolic Stability High (CF₃ group) High Moderate

Biological Activity

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7F3IN3O2
  • Molecular Weight : 334.04 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit monoacylglycerol lipase (MAGL), which is crucial in the endocannabinoid system .
  • Receptor Modulation : It can act as a modulator for various receptors, influencing cellular signaling pathways. This modulation can lead to altered cellular responses that are beneficial in treating certain conditions .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have explored the compound's potential as an anticancer agent. It has been found to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in models of neurodegenerative diseases. Its ability to modulate glutamate receptors may contribute to its protective effects against excitotoxicity, which is a common mechanism in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Investigated the inhibition of MAGL and its effects on cannabinoid signaling pathways. Results indicated significant inhibition at micromolar concentrations .
Study 2 Evaluated the neuroprotective effects in vitro using primary neuronal cultures exposed to oxidative stress. The compound reduced cell death significantly compared to controls .
Study 3 Assessed anticancer activity against various cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylateModerate enzyme inhibitionBromine substitution affects reactivity.
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazoleLower potency in receptor modulationLacks carboxylic acid functionality .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid, and what are the critical intermediates?

  • Methodology : The compound is typically synthesized via multi-step reactions involving halogenation and functional group substitution. For example:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or trifluoromethyl ketones.
  • Step 2 : Iodination at the 4-position using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions.
  • Step 3 : Introduction of the 2,2,2-trifluoroethyl group via alkylation or nucleophilic substitution .
    • Key Challenges : Ensuring regioselectivity during iodination and avoiding over-alkylation. Purity optimization (e.g., column chromatography) is critical, as impurities can arise from incomplete substitution or side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

  • 1H/13C NMR :

  • The carboxylic acid proton (COOH) typically appears as a broad singlet near δ 12–14 ppm.
  • The trifluoroethyl group (-CF2CF3) shows distinct splitting patterns in 19F NMR (δ -60 to -70 ppm) .
    • Mass Spectrometry (ESI-MS) : A molecular ion peak [M+H]+ at m/z ~321 (calculated based on C7H6F3IN2O2) confirms the molecular weight. Fragmentation patterns should align with the loss of COOH (-44) or I (-127) .
    • FTIR : Strong absorption bands for C=O (~1700 cm⁻¹) and C-I (~500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of iodinated pyrazole intermediates?

  • Factors to Test :

  • Catalysts : Palladium acetate (Pd(OAc)2) with XPhos ligand improves coupling efficiency in halogenation steps .
  • Temperature : Iodination proceeds optimally at 40–60°C; higher temperatures promote decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of iodinating agents .
    • Data-Driven Analysis : Compare yields under varying conditions (Table 1):
ConditionYield (%)Purity (%)Reference
Pd(OAc)2/XPhos/THF7895
NIS/DMF/60°C6590

Q. What stability challenges arise during storage, and how can decomposition products be identified?

  • Stability Issues : The carboxylic acid group is prone to decarboxylation under heat (>100°C) or prolonged exposure to light. The trifluoroethyl moiety may hydrolyze in acidic/basic conditions .
  • Analytical Methods :

  • HPLC-MS : Monitor for degradation peaks (e.g., loss of COOH or CF3CH2 groups).
  • TGA/DSC : Thermal decomposition onset temperatures (~150°C) indicate storage limits .
    • Mitigation : Store at -20°C in inert atmospheres (argon) and avoid aqueous buffers with extreme pH .

Q. How does the electronic nature of the trifluoroethyl group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

  • Electronic Effects : The strong electron-withdrawing nature of the -CF3 group activates the pyrazole ring for electrophilic substitution but deactivates it for nucleophilic attacks.
  • Case Study : In Suzuki-Miyaura coupling, the 4-iodo position reacts efficiently with aryl boronic acids (Pd catalysis), while the trifluoroethyl group stabilizes the transition state via inductive effects .
  • Contradictions : Some studies report reduced reactivity with bulky ligands due to steric hindrance from the CF3 group, requiring ligand optimization (e.g., SPhos vs. XPhos) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar trifluoroethyl-pyrazole derivatives: How to resolve?

  • Observed Data :

  • 4-Iodo analog: No direct mp reported, but analogs like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid show mp 287.5–293.5°C .
  • 3-(Difluoromethyl)-1-methylpyrazole-4-carboxylic acid: mp 98% purity, no decomposition .
    • Resolution : Variations arise from crystallinity differences (e.g., polymorphs) or purity levels. Use differential scanning calorimetry (DSC) to characterize thermal behavior and confirm phase transitions .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed iodination for regioselectivity .
  • Purification : Use reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients .
  • Storage : Lyophilize and store under argon with desiccants to prevent hydrolysis .

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